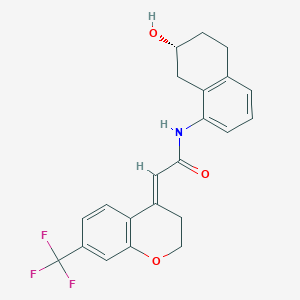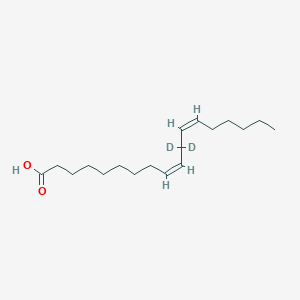
Deulinoleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
. The preparation involves the following steps:
Dimerization: Linoleic acid undergoes a dimerization reaction to form deulinoleic acid. This process can be catalyzed by various reagents, including acids and bases.
Purification: The resulting this compound is purified through distillation and crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Deulinoleic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, including hydroperoxides and epoxides.
Reduction: Reduction of this compound can yield saturated fatty acids.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Esterification: This compound can be esterified to form esters, which are commonly used in various industrial applications.
Scientific Research Applications
Deulinoleic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: this compound is studied for its role in cellular metabolism and signaling pathways.
Industry: This compound is used in the production of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of deulinoleic acid involves its interaction with cellular membranes and signaling pathways. It is a precursor to arachidonic acid, which is involved in the synthesis of prostaglandins, leukotrienes, and thromboxanes . These molecules play crucial roles in inflammation, immune response, and other physiological processes.
Comparison with Similar Compounds
Deulinoleic acid is similar to other unsaturated fatty acids, such as linoleic acid and linolenic acid. it is unique due to its dimeric structure, which imparts distinct chemical and physical properties . Similar compounds include:
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Linolenic Acid: A polyunsaturated omega-3 fatty acid with three double bonds.
Properties
CAS No. |
31447-29-7 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i8D2 |
InChI Key |
OYHQOLUKZRVURQ-ZVDPVMROSA-N |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


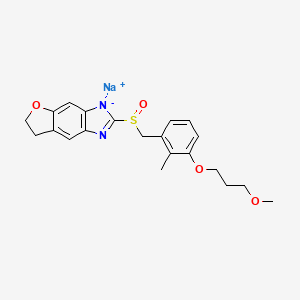

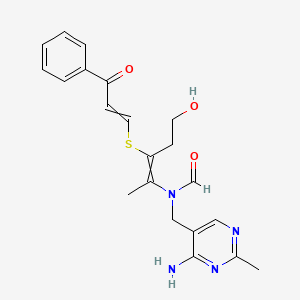
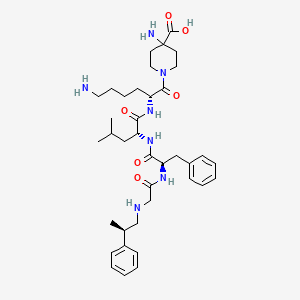
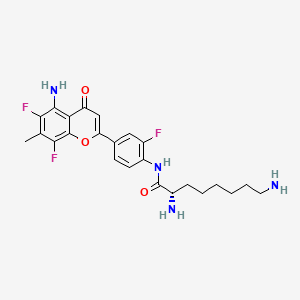
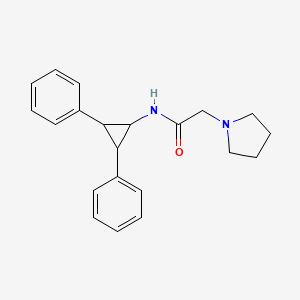
![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
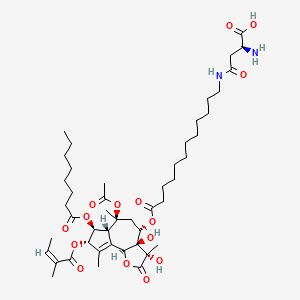
![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)

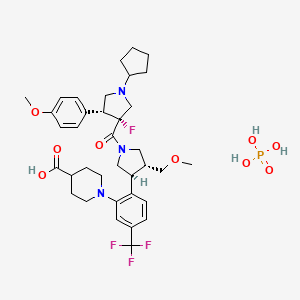
![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)
